The compound is cataloged under the CAS number 956094-42-1 and falls within the category of amino acids. It serves as a building block in organic synthesis and has been utilized in various scientific research applications, including studies on enzyme-substrate interactions and the development of novel materials.
The synthesis of (2S)-2-amino-3-(3-ethynylphenyl)propanoic acid typically involves several key steps:
These steps highlight the importance of careful control over reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of (2S)-2-amino-3-(3-ethynylphenyl)propanoic acid can be represented by its molecular formula and molecular weight of approximately 189.21 g/mol.
The structural representation can be visualized using SMILES notation: C#Cc1cccc(c1)[C@H](N)C(=O)O
, indicating the connectivity between atoms and functional groups.
(2S)-2-amino-3-(3-ethynylphenyl)propanoic acid participates in various chemical reactions:
These reactions expand the utility of this compound in synthetic organic chemistry, allowing for the creation of more complex molecules.
The mechanism of action for (2S)-2-amino-3-(3-ethynylphenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxylic groups can form hydrogen bonds with polar residues.
This ability to interact with target proteins suggests that this compound may influence various biochemical pathways, potentially modulating enzyme activity or receptor function.
The compound's physical properties make it suitable for various applications in both laboratory settings and industrial contexts. Its stability under standard conditions allows for easy handling and storage .
(2S)-2-amino-3-(3-ethynylphenyl)propanoic acid has several scientific applications:
These applications highlight the compound's significance in advancing both academic research and practical industrial processes.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: